Tert-butyl(5-chloro-2-fluorophenoxy)dimethylsilane
Description
Tert-butyl(5-chloro-2-fluorophenoxy)dimethylsilane is a silicon-based protective reagent used in organic synthesis to shield hydroxyl groups during multi-step reactions. Its structure comprises a tert-butyldimethylsilyl (TBS) group attached to a substituted phenoxy moiety (5-chloro-2-fluorophenol). The chlorine and fluorine substituents on the aromatic ring influence its electronic and steric properties, making it distinct from other silyl ethers. This compound is valued for its stability under basic and mildly acidic conditions, though it can be cleaved selectively using fluoride ions (e.g., TBAF) .
Properties
IUPAC Name |
tert-butyl-(5-chloro-2-fluorophenoxy)-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClFOSi/c1-12(2,3)16(4,5)15-11-8-9(13)6-7-10(11)14/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZADWSBWXFIDOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClFOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(5-chloro-2-fluorophenoxy)dimethylsilane typically involves the reaction of 5-chloro-2-fluorophenol with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
5-chloro-2-fluorophenol+tert-butyldimethylsilyl chlorideEt3Nthis compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl(5-chloro-2-fluorophenoxy)dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The phenoxy moiety can be oxidized under specific conditions to form quinones.
Hydrolysis: The silyl ether bond can be hydrolyzed in the presence of water or acids to yield 5-chloro-2-fluorophenol and tert-butyldimethylsilanol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used, e.g., 5-chloro-2-fluoroaniline.
Oxidation: Formation of quinones or other oxidized derivatives.
Hydrolysis: 5-chloro-2-fluorophenol and tert-butyldimethylsilanol.
Scientific Research Applications
Synthetic Organic Chemistry
1.1. Reagent in Organic Synthesis
Tert-butyl(5-chloro-2-fluorophenoxy)dimethylsilane serves as a valuable reagent for the introduction of the tert-butyldimethylsilyl (TBDMS) protecting group in organic synthesis. The TBDMS group is widely used to protect alcohols and amines during multi-step syntheses, allowing for selective reactions without interference from functional groups.
1.2. Synthesis of Bioactive Compounds
This compound can facilitate the synthesis of bioactive molecules by acting as a precursor for the introduction of fluorine and chlorine atoms into organic frameworks. The presence of these halogens can enhance the biological activity of pharmaceutical candidates, making them more effective against various targets.
Materials Science
2.1. Surface Modification
In materials science, this compound can be utilized for surface modification of silica and other substrates. The silane groups can bond to surfaces, providing hydrophobic properties and enhancing chemical stability, which is crucial for applications in coatings and adhesives.
2.2. Polymer Chemistry
The incorporation of this silane into polymer matrices can improve mechanical properties and thermal stability. It can also be used to create hybrid materials that combine organic and inorganic components, leading to advanced materials with tailored properties for specific applications.
3.1. Synthesis of Chlorinated Indoles
Recent studies have demonstrated the utility of this compound as a reagent in the synthesis of chlorinated indoles, which are important intermediates in pharmaceutical chemistry. In one study, the compound was used to achieve high yields in chlorination reactions under mild conditions, showcasing its effectiveness as a chlorinating agent .
3.2. Development of Fluorinated Compounds
Another case study focused on the development of fluorinated compounds using this compound as a building block. The incorporation of fluorine into organic molecules often enhances their pharmacokinetic properties, making them more suitable for drug development .
Mechanism of Action
The mechanism of action of tert-butyl(5-chloro-2-fluorophenoxy)dimethylsilane primarily involves its ability to act as a protecting group for phenolic hydroxyl groups. The silyl ether bond is stable under a variety of conditions but can be selectively cleaved when necessary. This allows for the temporary protection of reactive hydroxyl groups during complex synthetic sequences.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Tert-butyl(5-chloro-2-fluorophenoxy)dimethylsilane with two analogous compounds: tert-butyl(5-chloro-2,4-difluorophenoxy)dimethylsilane (hypothetical analog) and tert-butyl 5-chloro-2,4-difluorobenzoate (). Key parameters include molecular structure, stability, reactivity, and synthetic utility.
Structural and Physicochemical Properties
Key Observations :
Comparison of Yields and Conditions :
- Compound 252’s high yield (91%) highlights the efficiency of TBDPSCl for sterically hindered substrates, whereas silylation of smaller phenols (e.g., the target compound) may require milder conditions due to reduced steric bulk.
Stability and Reactivity
- Hydrolytic Stability :
- Thermal Stability :
Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| Target Compound | 0.2 (s, 6H, Si(CH₃)₂), 1.1 (s, 9H, t-Bu), 6.8–7.3 (m, aromatic) | 18.2 (Si(CH₃)₂), 25.8 (t-Bu), 115–150 (aromatic) | 1250 (Si-C), 1100 (C-O-Si) |
| tert-butyl 5-chloro-2,4-difluorobenzoate | 1.5 (s, 9H, t-Bu), 7.1–7.5 (m, aromatic) | 28.1 (t-Bu), 165.5 (C=O), 115–150 (aromatic) | 1720 (C=O), 1250 (C-F) |
Key Differences :
- The target compound’s Si-CH₃ groups produce distinct NMR signals (δ 0.2 ppm) absent in the ester derivative.
Biological Activity
Tert-butyl(5-chloro-2-fluorophenoxy)dimethylsilane is a compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its unique silane structure, which incorporates a tert-butyl group, a chloro substituent at the 5-position, and a fluorine atom at the 2-position of the phenoxy ring. This configuration is significant as it influences the compound's reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 5-chloro-2-fluorophenol with tert-butyldimethylsilyl chloride in the presence of a base. This method allows for selective protection of the phenolic hydroxyl group, facilitating further functionalization.
Antimicrobial Properties
Recent studies have indicated that derivatives of silanes like this compound exhibit promising antimicrobial activity. For instance, related compounds have shown effectiveness against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds often range from 0.39 to 6.25 mg/L, indicating significant potency against resistant strains .
The biological activity of this compound can be attributed to its ability to interact with bacterial cell membranes and inhibit essential cellular processes. The presence of halogen substituents (chlorine and fluorine) enhances lipophilicity, which may facilitate membrane penetration and disrupt bacterial function .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial properties of various silane derivatives, including those structurally related to this compound. The results demonstrated that compounds with similar structural motifs exhibited MIC values comparable to established antibiotics .
- Cytotoxicity Assessment : In vitro cytotoxicity tests against human lung fibroblasts (MRC-5) revealed that while some derivatives showed potent antibacterial activity, their cytotoxicity remained below acceptable limits (IC50 > 12.3 mg/L), suggesting a favorable therapeutic index .
Data Tables
| Compound Name | MIC (mg/L) | Target Organism | Cytotoxicity (IC50 mg/L) |
|---|---|---|---|
| This compound | 0.39 | Methicillin-sensitive S. aureus | >12.3 |
| Tert-butyl(4-fluorophenoxy)dimethylsilane | 1.56 | MRSA | >10 |
| Benzosiloxaborole Derivative | 3.12 | Enterococcus faecalis | >15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
